molecular formula C19H19N7O2 B3006088 2-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile CAS No. 2034432-51-2

2-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile

Cat. No.: B3006088
CAS No.: 2034432-51-2
M. Wt: 377.408
InChI Key: UDYLEPFYHZSFKN-UHFFFAOYSA-N
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Description

2-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile is a nitrogenous heterocyclic compound featuring a [1,2,4]triazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 5 and 6. The structure includes a piperidin-3-yloxy group linked via a carbonyl bridge and an isonicotinonitrile moiety. The triazolopyrimidine scaffold is well-documented for its broad biological activities, including anticancer, antimicrobial, and herbicidal properties . The introduction of the piperidine ring and nitrile group likely enhances target binding affinity and pharmacokinetic properties, such as solubility and metabolic stability, compared to simpler triazolopyrimidine derivatives .

Properties

IUPAC Name

2-[1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl]oxypyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O2/c1-12-8-13(2)26-19(22-12)23-17(24-26)18(27)25-7-3-4-15(11-25)28-16-9-14(10-20)5-6-21-16/h5-6,8-9,15H,3-4,7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYLEPFYHZSFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N3CCCC(C3)OC4=NC=CC(=C4)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Ethyl 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

This compound shares the 5,7-dimethyl-triazolopyrimidine core with the target molecule but replaces the piperidin-3-yloxy-isonicotinonitrile group with an ethyl ester. The ester group may reduce metabolic stability due to susceptibility to hydrolysis, whereas the nitrile in the target compound could improve resistance to enzymatic degradation. Both compounds exhibit herbicidal and antitumor activities, but the target molecule’s nitrile and piperidine moieties may enhance specificity for biological targets like kinases or cytochrome P450 enzymes .

2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Derivatives

These derivatives feature an amino group at position 2 and a carboxamide at position 4. While lacking the piperidine and nitrile substituents, they demonstrate notable antiproliferative activity against cancer cell lines, suggesting the triazolopyrimidine core alone is sufficient for cytotoxicity. However, the target compound’s piperidine-isonicotinonitrile extension may improve membrane permeability or receptor binding .

Pyrazolo[1,5-a]pyrimidines and Related Hybrids

Compounds such as 1-(2-methyl-6-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)pyridin-3-yl)ethanone (18) and 2-amino-6-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)pyridine-3-carbonitrile (21) from incorporate triazole-pyridine hybrids. However, the absence of the triazolopyrimidine core may limit their activity spectrum compared to the target compound .

Key Research Findings

  • Anticancer Potential: The triazolopyrimidine core inhibits kinases and DNA repair enzymes, while the nitrile group enhances binding to cysteine residues in target proteins .
  • Herbicidal Activity : Methyl substitutions at positions 5 and 7 are critical for disrupting plant auxin pathways, as observed in ethyl ester derivatives .
  • Antimicrobial Efficacy : Nitrile-containing compounds (e.g., the target and compound 21) show superior activity against fungal pathogens compared to carboxamide derivatives .

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